4-Chloro-N-({N'-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzamide group and a nitrophenyl hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the formation of the benzamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylbenzenamine
- 4-Chloro-N-methylaniline
- N-Methyl-4-chloroaniline
Uniqueness
Compared to similar compounds, 4-Chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a chloro-substituted benzamide group and a nitrophenyl hydrazine moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.
Properties
Molecular Formula |
C17H15ClN4O4 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-11(13-3-2-4-15(9-13)22(25)26)20-21-16(23)10-19-17(24)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-11+ |
InChI Key |
QVBBYQWENAYIBH-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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